![molecular formula C10H14O2 B156537 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester CAS No. 10138-32-6](/img/structure/B156537.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester (commonly referred to as ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) is an organic compound with the molecular formula and a molecular weight of approximately 166.22 g/mol. This compound is notable for its unique bicyclic structure and has garnered interest in various fields, including medicinal chemistry and fragrance development.
The compound is characterized by the following properties:
- CAS Number : 10138-32-6
- IUPAC Name : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Solubility : Highly soluble in organic solvents, with varying solubility in water depending on the pH and conditions.
Biological Activity
Research into the biological activity of this compound reveals several significant effects:
Antimicrobial Activity
Several studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance:
- Study Findings : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Anticancer Properties
Emerging research has pointed to the anticancer potential of bicyclic compounds, including this specific ester:
- Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells through a mitochondrial pathway, though further studies are required to elucidate the exact mechanisms involved .
Fragrance and Flavor Applications
The compound is also recognized for its use in the fragrance industry:
- Use in Perfumes : Its unique scent profile makes it valuable as a fragrance ingredient, enhancing the olfactory characteristics of various products .
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | , |
Anticancer | Induction of apoptosis | , |
Fragrance | Used as a scent component | , |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various bicyclic compounds, including ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. The results indicated a significant reduction in bacterial colonies when treated with this compound, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester serves as a critical building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions, including:
- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, facilitating the synthesis of larger cyclic compounds.
- Functional Group Transformations : The ester group can undergo hydrolysis, oxidation, and reduction reactions, making it a valuable intermediate in synthetic pathways.
Polymer Chemistry
The compound is also utilized in polymer chemistry for the development of specialty polymers. Its strained bicyclic structure contributes to the physical properties of polymers, enhancing their thermal stability and mechanical strength.
Biological Applications
Biological Activity Studies
Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have focused on:
- Enzyme Interactions : The compound's structure allows it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
- Pharmacological Potential : Preliminary studies suggest that this compound could have therapeutic properties, making it a candidate for drug development.
Medicinal Applications
Drug Development
The unique structural characteristics of this compound make it a promising scaffold in medicinal chemistry. Its applications include:
- Pharmacophore Design : The compound can serve as a pharmacophore in the design of new drugs targeting specific biological pathways.
- Therapeutic Agents : Investigations into its potential as an anti-inflammatory or antimicrobial agent are ongoing.
Industrial Applications
Fragrance Industry
One of the most notable applications of this compound is in the fragrance industry:
- Perfume Compositions : The compound is used to enhance fragrances in perfumes and personal care products due to its pleasant olfactory properties . It can be incorporated into various formulations to improve scent profiles.
Application Area | Specific Use |
---|---|
Perfume Industry | Enhancing fragrance compositions |
Personal Care | Used in soaps and cosmetics |
Air Fresheners | Incorporated for scent enhancement |
Case Study 1: Fragrance Enhancement
A study published on the use of this compound in perfume formulations demonstrated its effectiveness in enhancing scent longevity and complexity when blended with other fragrance compounds . The study highlighted how different isomers of the compound contributed uniquely to the overall fragrance profile.
In a pharmacological study, researchers explored the interaction of this compound with specific enzyme targets related to inflammation pathways . The findings suggested potential anti-inflammatory effects, prompting further investigation into its therapeutic applications.
Q & A
Basic Question: What are the standard spectroscopic methods for confirming the structure of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?
Answer:
The compound is typically characterized using IR spectroscopy (to identify carbonyl stretching vibrations of the ester group at ~1740–1720 cm⁻¹) and ¹H NMR spectroscopy (to resolve the bicyclic framework and ester substituents). For example, the exo/endo isomerism of the bicyclo[2.2.1]heptene system can be distinguished by coupling constants in the ¹H NMR spectrum: exo protons exhibit distinct splitting patterns due to spatial proximity . Additional confirmation may involve mass spectrometry (e.g., EPA/NIH database entries for molecular ion peaks and fragmentation patterns) .
Basic Question: What synthetic routes are available for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester?
Answer:
A common method involves Diels-Alder cycloaddition between cyclopentadiene and ethyl acrylate, followed by purification to isolate the endo/exo isomers. Alternative routes include:
- Esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Ring-opening metathesis polymerization (ROMP) precursors, as described in patents using Grubbs catalysts .
Advanced Question: How do stereochemical factors influence reaction outcomes in palladium-catalyzed polymerizations involving this compound?
Answer:
Stereochemistry dictates insertion regioselectivity in metal-mediated reactions. Studies show that palladium catalysts preferentially insert bicyclo[2.2.1]heptene derivatives through the exo face , regardless of the substituent’s initial configuration (endo/exo). For example, (η⁴-cyclooctadiene)Pd(CH₃)Cl complexes exhibit similar insertion rates for both endo- and exo-ethyl esters, with products uniformly derived from exo-face attack . This behavior is critical for designing stereoregular polymers.
Advanced Question: What computational tools are available for retrosynthetic analysis of derivatives of this compound?
Answer:
AI-driven platforms like Pistachio , Reaxys , and BKMS_METABOLIC leverage reaction databases to predict feasible pathways. For example:
Model | Application |
---|---|
Template_relevance | Prioritizes routes based on historical data |
Reaxys_biocatalysis | Identifies enzymatic or catalytic steps |
These tools optimize one-step syntheses by scoring precursors for plausibility (threshold ≥0.01) and relevance . |
Basic Question: How can the thermal stability of this compound be assessed under polymerization conditions?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate decomposition temperatures and exothermic transitions. For ROMP applications, stability is tested under inert atmospheres (N₂/Ar) at 40–100°C, with Grubbs catalyst activity monitored via gel permeation chromatography (GPC) to track molecular weight distributions .
Advanced Question: What are the conflicting data regarding the Curtius reaction for synthesizing isocyanate derivatives, and how are they resolved?
Answer:
Conflicts arise in reported yields for Curtius reactions starting from bicyclo[2.2.1]heptene carboxylic acid. Three methods are documented:
Advanced Question: How does copolymerization with norbornene derivatives alter the material properties of polymers?
Answer:
Incorporating norbornene comonomers (e.g., 2-(hydroxymethyl)norbornene) enhances polymer rigidity and glass transition temperatures (Tg). For example, copolymers with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exhibit improved thermal stability (TGA decomposition >300°C) and reduced solubility in polar solvents due to crosslinking .
Basic Question: What analytical techniques are used to resolve endo/exo isomerism in derivatives of this compound?
Answer:
- X-ray crystallography : Directly visualizes spatial arrangement (e.g., tert-butyl ester derivatives ).
- NOESY NMR : Detects through-space interactions between protons on adjacent carbons.
- Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral derivatives .
Advanced Question: What role does solvent polarity play in the regioselectivity of ester hydrolysis?
Answer:
Polar aprotic solvents (e.g., DMF) favor nucleophilic acyl substitution at the ester carbonyl, while protic solvents (e.g., H₂O/EtOH) promote acid-catalyzed mechanisms. For example, hydrolysis of the tert-butyl ester in acidic media proceeds via a carbocation intermediate, confirmed by trapping experiments with NaHCO₃ .
Advanced Question: How are conflicting spectral data for bicyclo[2.2.1]heptene derivatives reconciled in computational models?
Answer:
Discrepancies between experimental and calculated spectra (e.g., IR/NMR) are addressed using density functional theory (DFT) . For instance, B3LYP/6-31G* simulations of carbonyl stretching frequencies align with experimental IR data when solvent effects (e.g., PCM model) and anharmonic corrections are included .
Properties
IUPAC Name |
ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGTJAGEHZPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884451 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid/Floral aroma with earthy fermented undertones | |
Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble, Soluble (in ethanol) | |
Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.047 (20 °) | |
Record name | (\u00b1)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10138-32-6 | |
Record name | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10138-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-norbornene-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2, ETHYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2, ETHYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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